4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine
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Overview
Description
4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine is a complex organic compound that features a morpholine ring attached to a phenyl ring, which is further substituted with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Synthesis of the Aryl Halide:
- The aryl halide can be synthesized by halogenation of the corresponding thiophene-substituted phenyl compound.
- Reaction conditions: Halogenation is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
- Step 2: Suzuki–Miyaura Coupling:
- The aryl halide is then coupled with a morpholine-substituted boronic acid using a palladium catalyst.
- Reaction conditions: The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF) at room temperature, with a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine can undergo various chemical reactions, including:
- Oxidation:
- Common reagents: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Major products: Oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.
- Reduction:
- Common reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Major products: Reduction can convert ketones or aldehydes present in the structure to alcohols.
- Substitution:
- Common reagents: Nucleophiles like amines or thiols.
- Major products: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity and potential applications.
Scientific Research Applications
4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine has several scientific research applications:
- Medicinal Chemistry:
- The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
- Materials Science:
- Thiophene derivatives are known for their electronic properties, making this compound useful in the development of organic semiconductors and conductive polymers.
- Biological Studies:
- The compound can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds:
- Thiophene Derivatives:
- Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxaldehyde share the thiophene ring structure but differ in their substituents and overall reactivity.
- Morpholine Derivatives:
- Compounds like 4-(4-bromophenyl)morpholine and 4-(4-methoxyphenyl)morpholine share the morpholine ring but have different substituents on the phenyl ring.
Uniqueness: 4-[1-(4-Thiophen-3-ylphenyl)ethyl]morpholine is unique due to the combination of the thiophene and morpholine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[1-(4-thiophen-3-ylphenyl)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-13(17-7-9-18-10-8-17)14-2-4-15(5-3-14)16-6-11-19-12-16/h2-6,11-13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFBTKSPQGVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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